2-(3,4-dimethoxyphenyl)-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide
Description
This compound features a pyrazole core substituted with a 1,1-dioxidotetrahydrothiophen-3-yl group and a methyl group at positions 1 and 3, respectively. The acetamide moiety is linked to a 3,4-dimethoxyphenyl group, which contributes to its unique electronic and steric properties. The sulfone (dioxidotetrahydrothiophene) group enhances metabolic stability, while the methoxy substituents may improve solubility compared to halogenated analogs .
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[2-(1,1-dioxothiolan-3-yl)-5-methylpyrazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O5S/c1-12-8-17(21(20-12)14-6-7-27(23,24)11-14)19-18(22)10-13-4-5-15(25-2)16(9-13)26-3/h4-5,8-9,14H,6-7,10-11H2,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSQDZUAAYXGYKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)CC2=CC(=C(C=C2)OC)OC)C3CCS(=O)(=O)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3,4-dimethoxyphenyl)-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
Properties Table
| Property | Value |
|---|---|
| Molecular Formula | C16H20N2O4S |
| Molecular Weight | 336.41 g/mol |
| IUPAC Name | This compound |
| CAS Registry Number | Not available |
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of pyrazolone have been shown to inhibit the growth of various cancer cell lines. The compound in focus may also demonstrate similar activity due to the presence of the pyrazole moiety, which has been associated with anti-tumor effects.
A study evaluating pyrazolone derivatives reported IC50 values for breast cancer cell lines (MCF-7) being significantly lower than those for normal fibroblast cells, suggesting selective cytotoxicity towards cancer cells while sparing normal tissues . This selectivity is crucial for minimizing side effects in therapeutic applications.
The proposed mechanism of action for similar compounds includes:
- Inhibition of Cell Proliferation : Pyrazolone derivatives interfere with cellular signaling pathways that promote cancer cell growth.
- Induction of Apoptosis : Many pyrazolone-based compounds trigger apoptosis in malignant cells through mitochondrial pathways.
Study 1: Antitumor Efficacy
In a comparative study involving various pyrazolone derivatives, it was found that compounds with methoxy substitutions exhibited enhanced anticancer activity. The study utilized an MTT assay to assess cell viability in MCF-7 breast cancer cells. The results indicated that certain derivatives had IC50 values as low as 150 µM, demonstrating their potential as effective anticancer agents .
Study 2: Selectivity Towards Cancer Cells
Another investigation focused on the selectivity of pyrazolone derivatives against normal versus cancerous cells. The findings revealed that while conventional chemotherapeutics often resulted in significant toxicity towards healthy cells, the tested pyrazolone derivatives maintained higher viability rates in normal fibroblast cells even at elevated concentrations (up to 150 µg/mL) over a 48-hour treatment period .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Differences and Implications
Substituent Effects on Bioactivity: Chloro and cyano groups (e.g., ) are associated with insecticidal activity due to their electron-withdrawing nature, which enhances binding to neuronal targets in pests . The sulfone group in the target compound and ’s analog may confer resistance to oxidative metabolism, extending half-life compared to non-sulfone analogs .
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods in (THF, chloroacetyl chloride) and (amide coupling). However, introducing the 3,4-dimethoxyphenyl group may require optimized protection/deprotection steps to preserve the methoxy functionality .
Physical Properties: Methoxy substituents typically increase hydrophilicity, which could enhance oral bioavailability compared to halogenated analogs like those in and . The sulfone group may elevate melting points relative to non-polar derivatives .
Q & A
Q. What are standard synthetic routes for preparing this compound, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves coupling substituted phenylacetamide precursors with heterocyclic amines. For example:
Carbodiimide-mediated coupling : React 3,4-dimethoxyphenylacetic acid with 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane with triethylamine as a base at 273 K for 3 hours .
Solvent selection : Polar aprotic solvents like DMF or dichloromethane are preferred for solubility and reaction efficiency .
-
Optimization : Adjust stoichiometry (e.g., 1.2 equivalents of K₂CO₃ for nucleophilic substitutions) and monitor reaction progress via TLC or LC-MS .
- Data Table : Key Reaction Parameters
| Reagent/Condition | Role | Example from Literature | Reference |
|---|---|---|---|
| EDC, Triethylamine | Coupling agent, base | Carbodiimide-mediated amidation | |
| K₂CO₃ in DMF | Base for alkylation | Nucleophilic substitution | |
| Dichloromethane | Solvent | Low-temperature reactions |
Q. Which analytical techniques are critical for structural characterization?
- Methodological Answer :
- 1H NMR : Confirm regiochemistry of the pyrazole ring and substituent integration .
- IR Spectroscopy : Identify amide C=O stretches (~1650 cm⁻¹) and sulfone S=O vibrations (~1300 cm⁻¹) .
- LC-MS : Verify molecular weight and purity (>95%) .
- Elemental Analysis : Validate empirical formula (e.g., C, H, N, S content) .
Advanced Research Questions
Q. How can computational methods (e.g., molecular docking) guide biological activity studies?
- Methodological Answer :
-
Target Selection : Use homology modeling to identify binding sites (e.g., kinase or GPCR targets) .
-
Docking Software : Employ AutoDock Vina or Schrödinger Suite to predict binding affinities. For example, dock the sulfone group into hydrophilic pockets of enzymes .
-
Validation : Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays .
-
Reference : highlights integrating quantum chemical calculations to refine reaction paths, which can be adapted for docking parameter optimization .
- Data Table : Example Docking Results
| Target Protein | Docking Score (kcal/mol) | Experimental IC₅₀ (µM) | Reference |
|---|---|---|---|
| COX-2 | -8.2 | 1.5 ± 0.3 | |
| EGFR Kinase | -7.9 | 2.8 ± 0.5 |
Q. How can researchers resolve discrepancies between predicted and observed biological activities?
- Methodological Answer :
- Reassess Assay Conditions : Test solubility in DMSO/PBS mixtures to rule out aggregation artifacts .
- Metabolite Screening : Use HPLC to identify degradation products in cell culture media .
- Adjust Computational Models : Incorporate solvent-accessible surface area (SASA) corrections in docking simulations .
- Reference : demonstrates iterative refinement using PASS software to align predictions with experimental data .
Q. What strategies improve yield in multi-step syntheses of structurally similar analogs?
- Methodological Answer :
- Protecting Groups : Use tert-butoxycarbonyl (Boc) for amines during heterocycle formation .
- Flow Chemistry : Implement continuous flow reactors for exothermic steps (e.g., sulfonation) to enhance reproducibility .
- Parallel Synthesis : Screen substituents (e.g., methoxy vs. ethoxy groups) using automated liquid handlers .
- Reference : emphasizes process control and reactor design for scalability .
Q. How can crystallographic data inform structure-activity relationships (SAR)?
- Methodological Answer :
- X-ray Diffraction : Determine dihedral angles between the dimethoxyphenyl and pyrazole rings to assess conformational flexibility .
- Hydrogen Bonding : Identify key interactions (e.g., N–H⋯N motifs) that stabilize active conformations .
- Reference : provides a template for analyzing torsion angles and packing motifs in acetamide derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
